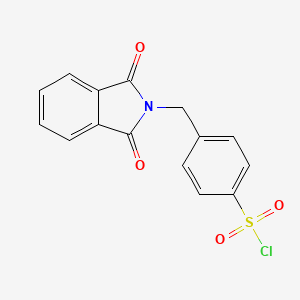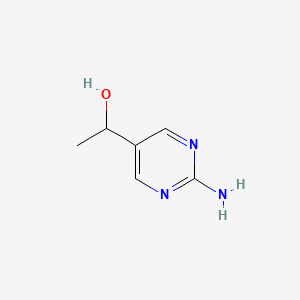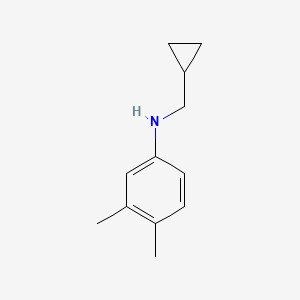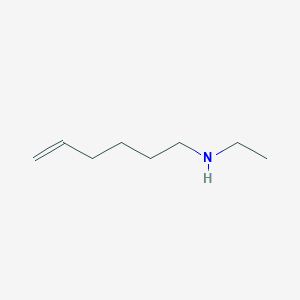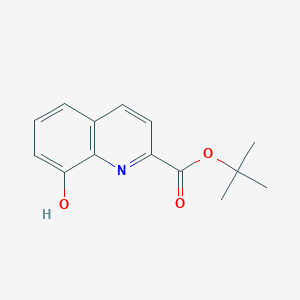
tert-Butyl 8-hydroxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-hydroxyquinoline-2-carboxylate: is an organic compound with the molecular formula C14H15NO3 . It is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties and biological activities. The tert-butyl group attached to the carboxylate moiety enhances its stability and solubility, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-hydroxyquinoline-2-carboxylate typically involves the esterification of 8-hydroxyquinoline-2-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of tert-butyl alcohol and 8-hydroxyquinoline-2-carboxylic acid in stoichiometric amounts ensures efficient conversion to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 8-hydroxyquinoline-2-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroquinoline derivatives.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 8-hydroxyquinoline-2-carboxylate is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology: In biological research, this compound is used as a chelating agent to study metal ion homeostasis in cells. It is also investigated for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating diseases related to metal ion imbalance, such as Alzheimer’s disease and certain types of cancer. Its ability to chelate metal ions makes it a candidate for drug development.
Industry: this compound is used in the formulation of metal ion sensors and as an additive in lubricants to prevent metal corrosion.
Mecanismo De Acción
The mechanism of action of tert-Butyl 8-hydroxyquinoline-2-carboxylate primarily involves its ability to chelate metal ions. The hydroxyl and carboxylate groups coordinate with metal ions, forming stable complexes. This chelation disrupts metal ion homeostasis in cells, leading to various biological effects. For example, in cancer cells, the chelation of copper ions can induce oxidative stress and apoptosis.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: The parent compound, known for its chelating properties and biological activities.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
7-Iodo-8-hydroxyquinoline: Known for its use in treating skin infections.
Uniqueness: tert-Butyl 8-hydroxyquinoline-2-carboxylate stands out due to the presence of the tert-butyl group, which enhances its stability and solubility. This makes it more suitable for certain applications, such as in industrial processes and drug formulation, where stability and solubility are crucial.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
tert-butyl 8-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-8-7-9-5-4-6-11(16)12(9)15-10/h4-8,16H,1-3H3 |
Clave InChI |
FLJWMJLMRNLWEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC2=C(C=CC=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
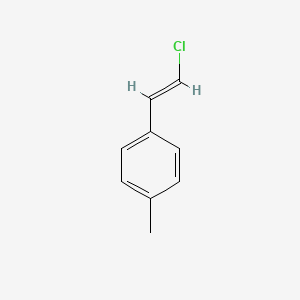
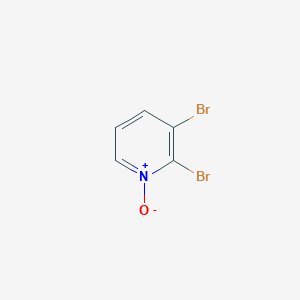
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)

